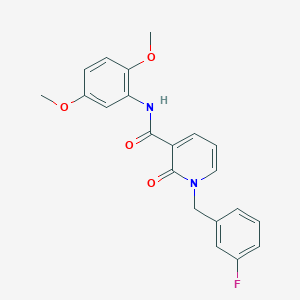

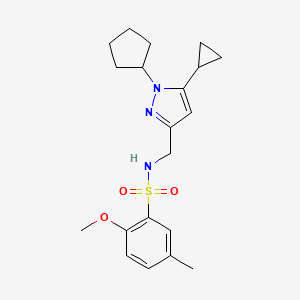

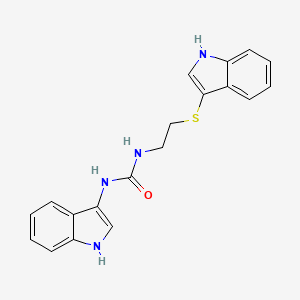

![molecular formula C18H25N3OS B2712526 2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole CAS No. 897485-43-7](/img/structure/B2712526.png)

2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole” is a complex organic molecule. It has been found to generate nitric oxide when metabolized by glutathione S-transferases (GST), which ensures optimal activity . It has shown tumor growth inhibition action in human prostate cancer and leukemia .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as HRMS, IR, 1H and 13C NMR experiments . For example, 2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]benzoic acid contains total 44 bond(s); 22 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 tertiary amide(s) (aliphatic), 1 tertiary amine(s) (aromatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, a Finkelstein transhalogenation reaction was applied to convert in situ the intermediate chlorine-derivative compound into its more reactive iodine-analog .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, a series of novel carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analog were designed and synthesized.Applications De Recherche Scientifique

Antimicrobial Agent

This compound has been used in the synthesis of new norfloxacin-thiazolidinedione hybrids, which have shown promising antimicrobial activity . These hybrids were designed to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains .

Anti-Biofilm Properties

The norfloxacin-thiazolidinedione hybrids, which include this compound, have demonstrated anti-biofilm activity against Gram-positive strains . Biofilms are a major concern in medical devices and implants as they can lead to persistent infections .

DNA Gyrase Inhibitor

The compound has been used in the design of molecules that can bind to DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. Inhibiting this enzyme can stop bacterial growth, making it a target for antibacterial drugs .

Antibiotic Resistance Combatant

The compound has been used in the design of molecules that can combat antibiotic resistance . The new hybrids were intended to have activity against current quinolone-resistant bacterial strains .

Chemical Research

The compound is used in chemical research and development . It’s used in the synthesis of other compounds and in the study of its properties .

Antioxidant Activity

There is a mention of the compound in the context of antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Mécanisme D'action

Target of Action

Compounds with a piperazine moiety, like “2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole”, often interact with G protein-coupled receptors (GPCRs) in the body . These targets play crucial roles in transmitting signals from outside the cell to inside, affecting various physiological functions.

Mode of Action

The compound may bind to its target receptor, triggering a conformational change that activates the receptor . This activation can then initiate a cascade of intracellular events, leading to a physiological response.

Biochemical Pathways

The exact pathways affected would depend on the specific receptor targeted. GPCRs are involved in numerous pathways, including those related to neurotransmission, immune response, and cell growth .

Pharmacokinetics

Compounds with similar structures have been shown to have good absorption and distribution profiles .

Result of Action

The molecular and cellular effects would depend on the specific receptor targeted and the downstream pathways activated. This could range from changes in neurotransmitter levels to alterations in cell growth or immune response .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3OS/c1-12-6-7-13(2)15-14(12)19-17(23-15)21-10-8-20(9-11-21)16(22)18(3,4)5/h6-7H,8-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJPIHXLOPFKTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

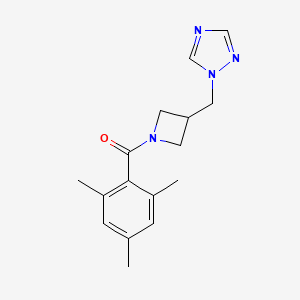

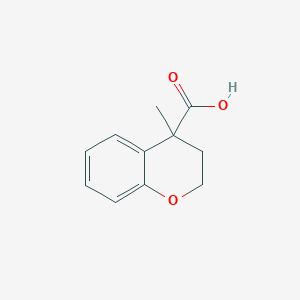

![N-(3,4-diethoxyphenethyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)

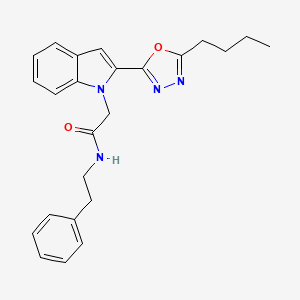

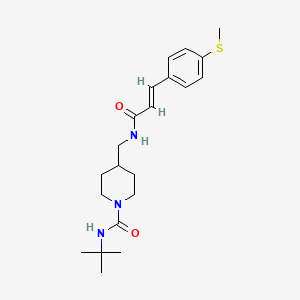

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide](/img/structure/B2712453.png)

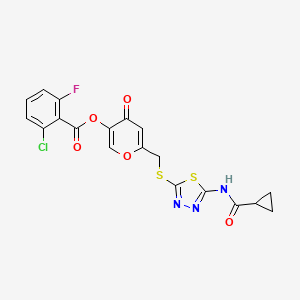

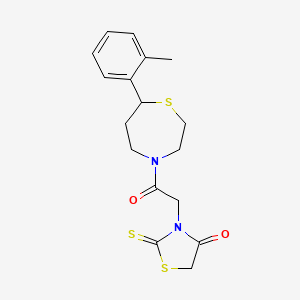

![(E)-ethyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2712455.png)

![N-(4-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2712458.png)